Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological receptors, influencing various biochemical pathways. The fluoro-methylphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-iodo-4-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and iodo analogs.
Biological Activity
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H12FN3O2
- Molecular Weight : 249.24 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a carboxylate ester, along with a fluorine atom and a methyl group on the phenyl ring. These structural characteristics are critical for its biological activity.
Biological Activity Overview
This compound is hypothesized to exhibit various biological activities based on its structural analogs. The following sections detail specific activities and related studies.
Anticancer Activity
Research indicates that compounds within the pyrazole class can exhibit anticancer properties. For instance, studies have shown that similar aminopyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing anticancer agents:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 5 | 0.08–12.07 | Inhibits tubulin polymerization |
This compound | TBD | Potentially similar mechanisms |
Further investigations into the binding affinity of these compounds to specific targets, such as the colchicine binding site on tubulin, are essential for understanding their therapeutic potential .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has identified aminopyrazoles that act as inhibitors of p38 MAP kinase, which plays a vital role in inflammatory responses. For example, derivatives have been shown to inhibit TNF-alpha release and other inflammatory markers:
Case Study 1: Tubulin Inhibition
A study focusing on pyrazole derivatives demonstrated that certain compounds could effectively inhibit tubulin polymerization, leading to significant anticancer activity against various cancer cell lines, including HeLa and HepG2 cells. The structure of this compound suggests it may share similar inhibitory effects due to its structural alignment with effective inhibitors .
Case Study 2: Inflammation Modulation
Another investigation into the anti-inflammatory properties of aminopyrazoles revealed their ability to modulate key signaling pathways involved in inflammation. The findings suggest that this compound could be explored for its impact on inflammatory diseases .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate | C13H14FN3O2 | Ethyl instead of methyl group | TBD |
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | Lacks fluorine substitution | Moderate anticancer activity |
Methyl 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carboxylate | C12H10Cl2N2O2 | Contains dichlorophenyl instead of fluoro | TBD |
This table illustrates how variations in substituents can influence both the properties and potential applications of pyrazole derivatives.
Properties
Molecular Formula |
C12H12FN3O2 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-7-3-4-8(5-10(7)13)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
ITTADMVYSKTHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)F |
Origin of Product |
United States |
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